molecular formula C14H15NO5 B13482506 Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B13482506
M. Wt: 277.27 g/mol
InChI Key: MMSQYVSVWYZUKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-hydroxyquinoline with ethyl 3,4-dimethoxybenzoylacetate in the presence of a base, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors, leading to various biological effects. The quinoline ring structure allows it to intercalate with DNA and inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate
  • Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

The presence of both hydroxy and methoxy groups on the quinoline ring provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 7,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-11-8(12(9)16)5-6-10(18-2)13(11)19-3/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

MMSQYVSVWYZUKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2OC)OC

Origin of Product

United States

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